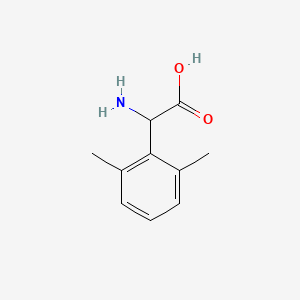

2-amino-2-(2,6-dimethylphenyl)acetic Acid

Description

Historical Context of Non-Proteinogenic Amino Acids in Organic Chemistry

The realm of amino acid chemistry extends far beyond the 22 proteinogenic amino acids that form the fundamental building blocks of proteins. mdpi.com Non-proteinogenic amino acids (NPAAs), which are not encoded in the genetic code for protein synthesis, have a rich history in organic chemistry and have been a subject of scientific curiosity for decades. bsb-muenchen.de Initially discovered as natural products in various organisms, these "unnatural" amino acids have expanded the chemical space available to chemists and biologists. mdpi.combsb-muenchen.de Their diverse structures and functionalities have paved the way for the development of novel peptides, peptidomimetics, and other bioactive molecules with unique properties. The study of NPAAs has been instrumental in understanding enzyme mechanisms, developing new therapeutic agents, and engineering proteins with enhanced stability and novel functions.

Significance of Alpha-Amino Acids Bearing Bulky Aromatic Substituents

Alpha-amino acids featuring bulky aromatic substituents, such as the 2,6-dimethylphenyl group in the titular compound, hold a special place in synthetic and medicinal chemistry. The steric hindrance imparted by these bulky groups can significantly influence the conformational preferences of the amino acid and any peptide in which it is incorporated. rsc.org This steric bulk can protect the peptide backbone from enzymatic degradation, thereby enhancing its metabolic stability. Furthermore, the aromatic ring can participate in various non-covalent interactions, including π-π stacking and hydrophobic interactions, which are crucial for molecular recognition and binding to biological targets. The direct attachment of the bulky aromatic sidechain to the α-carbon, a characteristic feature of phenylglycines, results in a more constrained structure compared to proteinogenic aromatic amino acids that possess a flexible β-methylene spacer. rsc.org

Academic Research Trends Pertaining to 2-amino-2-(2,6-dimethylphenyl)acetic Acid

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the broader trends in the study of substituted phenylglycines provide a framework for its academic relevance. A significant area of investigation involves the development of efficient synthetic routes to these sterically hindered amino acids. The classic Strecker synthesis, a multicomponent reaction involving an aldehyde, ammonia, and cyanide, remains a fundamental approach for accessing racemic α-amino acids. wikipedia.orgrsc.org A modified Strecker reaction using benzylamine (B48309) and a bisulfite-mediated addition has been described as a scalable process for preparing substituted phenylglycines. tandfonline.com

A major focus in the field is the development of asymmetric synthetic methods to obtain enantiomerically pure non-proteinogenic amino acids. rsc.orgnih.gov This is crucial as the biological activity of chiral molecules is often enantiomer-dependent. Strategies for achieving this include the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions. rsc.org For instance, enzymatic hydrolysis of N-acyl-DL-phenylglycine esters or amides using carrier-bound enzymes has been shown to be an effective method for resolving racemic mixtures. rsc.org The development of racemization-free coupling reagents is another active area of research aimed at preserving the stereochemical integrity of these valuable building blocks during peptide synthesis. rsc.org

The exploration of phenylglycine derivatives as antagonists of metabotropic glutamate (B1630785) receptors highlights their potential in neuropharmacology. nih.gov Although specific studies on this compound are limited, its structural similarity to other researched phenylglycines suggests its potential as a scaffold for the design of novel bioactive compounds.

Physicochemical Properties of Substituted Phenylglycines

The physicochemical properties of substituted phenylglycines are significantly influenced by the nature and position of the substituents on the aromatic ring. rsc.org These properties, in turn, dictate their behavior in chemical reactions and biological systems.

| Property | General Trend for Substituted Phenylglycines |

| Racemization | More prone to racemization compared to other α-amino acids due to stabilization of the carbanion intermediate by the aromatic ring. rsc.org |

| Solubility | Generally, these are white solids. wikipedia.org Their solubility varies depending on the substituents and the pH of the medium. |

| Melting Point | Typically high, as is common for amino acids. For example, the melting point of unsubstituted phenylglycine is 290 °C. wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2,6-dimethylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-4-3-5-7(2)8(6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIVTEICQIRFPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801296751 | |

| Record name | α-Amino-2,6-dimethylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500695-53-4 | |

| Record name | α-Amino-2,6-dimethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500695-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Amino-2,6-dimethylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Amino 2 2,6 Dimethylphenyl Acetic Acid

Enantioselective Synthesis Approaches

The creation of a single enantiomer of 2-amino-2-(2,6-dimethylphenyl)acetic acid is a key objective in its synthesis. Enantioselective methods are designed to produce a chiral molecule from an achiral or racemic precursor, leading to an excess of one enantiomer over the other.

Asymmetric Catalysis in C–C Bond Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of α-amino acids. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The formation of the carbon-carbon bond that establishes the chiral center is a common target for this strategy. nih.gov

One prominent method is the catalytic asymmetric alkynylation of α-imino esters. In this process, a chiral copper(I) complex, often formed with a bis(oxazolidine)-pyridine (pybox) ligand, catalyzes the addition of a terminal alkyne to an imine derived from a glyoxylate (B1226380) ester. nih.gov This reaction creates the α-amino acid backbone with high enantioselectivity. nih.gov For the synthesis of this compound, this would involve an imine bearing the 2,6-dimethylphenyl group. Subsequent reduction of the alkyne yields the final saturated amino acid derivative.

Another approach involves the catalytic asymmetric double (1,3)-dipolar cycloaddition reaction, which can be used to prepare highly substituted, enantioenriched pyrrolizidines from simple starting materials using a chiral silver catalyst. nih.gov While not a direct synthesis of the target acid, the principles of using chiral metal catalysts to control the formation of multiple stereogenic centers are relevant. nih.gov The development of organocatalysis, recognized with the 2021 Nobel Prize in Chemistry, has also provided new avenues. youtube.comyoutube.com For instance, proline and its derivatives can catalyze asymmetric Mannich reactions, combining an aldehyde, an amine, and a ketone to form β-amino carbonyl compounds, which are precursors to amino acids. youtube.com

Table 1: Examples of Asymmetric Catalysis for Amino Acid Synthesis

| Catalyst System | Reaction Type | Substrates | Key Feature |

|---|---|---|---|

| Cu(I)/Pybox | Asymmetric Alkynylation | α-Imino ester, Terminal alkyne | Forms optically active α-amino acid derivatives with a versatile alkyne handle. nih.gov |

| Chiral Silver Catalyst | Double (1,3)-Dipolar Cycloaddition | Azomethine ylides, Alkenes | Creates complex heterocyclic structures with multiple stereocenters. nih.gov |

Chiral Auxiliary-Mediated Stereocontrol

The use of chiral auxiliaries is a classical and reliable strategy for stereocontrolled synthesis. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. wikipedia.org

For the synthesis of α-amino acids, a common approach involves attaching a chiral auxiliary to a glycine (B1666218) enolate equivalent. The steric hindrance imposed by the auxiliary directs the approach of an electrophile (in this case, a 2,6-dimethylphenyl precursor) to one face of the enolate, resulting in a diastereoselective alkylation.

Evans oxazolidinones are a widely used class of chiral auxiliaries. wikipedia.org An N-acylated oxazolidinone, derived from a readily available amino alcohol, can be deprotonated to form a (Z)-enolate. This enolate then reacts with an appropriate electrophile. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to high diastereoselectivity in the alkylation step. wikipedia.org Subsequent hydrolysis removes the auxiliary, yielding the enantiomerically enriched amino acid. wikipedia.org

Another practical chiral auxiliary is pseudoephedrine. When reacted with a carboxylic acid, it forms an amide. Deprotonation of the α-carbon creates an enolate where the stereochemistry of subsequent reactions is controlled by the chiral scaffold of the pseudoephedrine molecule. harvard.edunih.gov This method has been shown to be particularly effective for the synthesis of α-substituted and even α,α-disubstituted amino acids. nih.gov

Table 2: Common Chiral Auxiliaries in Amino Acid Synthesis

| Chiral Auxiliary | Key Intermediate | Typical Reaction | Removal Method |

|---|---|---|---|

| Evans Oxazolidinones | N-Acyl Oxazolidinone Enolate | Asymmetric Alkylation, Aldol Reactions | Acidic or Basic Hydrolysis wikipedia.org |

| Pseudoephedrine | Glycinamide Enolate | Asymmetric Alkylation | Mild Hydrolysis harvard.edunih.gov |

Enzymatic Biocatalysis for Chiral Resolution

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. For obtaining enantiomerically pure amino acids, enzymatic kinetic resolution is a highly effective technique. This method relies on an enzyme that selectively catalyzes a reaction on only one enantiomer of a racemic mixture.

A common strategy involves the use of an acylase enzyme. A racemic mixture of an N-acyl-amino acid, such as N-acetyl-2-amino-2-(2,6-dimethylphenyl)acetic acid, is exposed to the enzyme. The acylase will selectively hydrolyze the N-acyl group from one of the enantiomers (e.g., the L-enantiomer), leaving the other (D-enantiomer) unchanged. The resulting free amino acid and the unreacted N-acyl-amino acid can then be separated based on their different physical and chemical properties. D-aminoacylases have been used for the bioresolution of certain amino acid derivatives. nih.gov

Another enzymatic approach uses proteases like papain. In a process known as asymmetric synthesis, an N-acylated racemic amino acid is reacted with aniline (B41778) in the presence of papain. The enzyme catalyzes the formation of an insoluble anilide from only the L-enantiomer. researchgate.net The solid L-anilide can be filtered off, and the unreacted N-acyl-D-amino acid can be recovered from the filtrate. researchgate.net Hydrolysis of both products then yields the pure L- and D-amino acids. researchgate.net

Kinetic Resolution Techniques

Kinetic resolution is a process for separating a racemic mixture based on the different reaction rates of the enantiomers with a chiral catalyst or reagent. In a classic kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%.

However, a more advanced technique known as dynamic kinetic resolution (DKR) can overcome this 50% yield limitation. youtube.com In DKR, the slower-reacting enantiomer is continuously racemized in situ to the faster-reacting enantiomer. This allows, in principle, for the complete conversion of the racemic starting material into a single enantiomer of the product, with a theoretical yield of 100%. youtube.com

For α-amino acids, DKR can be applied to the hydrolysis of their esters. For example, the Alcalase-catalyzed hydrolysis of an α-amino acid ester can be combined with in situ racemization of the unreacted ester, often catalyzed by an aldehyde like 3,5-dinitrosalicylaldehyde. researchgate.net This approach has been successfully applied to phenylglycine derivatives, achieving good yields and high optical purity. researchgate.net

Diastereoselective Synthesis Pathways

Diastereoselective synthesis involves reactions where a new chiral center is created in a molecule that already contains a chiral center. The existing stereocenter influences the stereochemical outcome at the new center, leading to the preferential formation of one diastereomer over others.

Utilization of Chiral Building Blocks

This strategy employs readily available, enantiomerically pure starting materials, often from the "chiral pool," to construct the target molecule. The inherent chirality of the starting block directs the formation of new stereocenters.

A relevant example is the stereoselective Strecker reaction. In this synthesis, a ketone or aldehyde is reacted with a chiral amine, such as (R)-phenylglycinol, followed by the addition of cyanide. nih.gov The chiral amine forms a chiral imine intermediate. The subsequent nucleophilic addition of cyanide occurs preferentially from one face of the imine, controlled by the stereochemistry of the amine. This results in an α-amino nitrile with a specific diastereomeric configuration. Hydrolysis of the nitrile group and subsequent removal of the chiral amine auxiliary affords the desired enantiomerically enriched α-amino acid. nih.gov For the synthesis of this compound, the starting carbonyl compound would be 2,6-dimethylacetophenone, and a chiral amine would be used to introduce stereocontrol.

The use of amino acetophenones as versatile building blocks allows for the synthesis of various heterocyclic and natural product analogs, demonstrating their utility in creating molecular diversity from a common starting point. mdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-dinitrosalicylaldehyde |

| Acetic formic anhydride (B1165640) |

| Aniline |

| Bis(oxazolidine)-pyridine (pybox) |

| Camphorsultam |

| Evans Oxazolidinones |

| Glycine |

| N-acetyl-2-amino-2-(2,6-dimethylphenyl)acetic acid |

| Phenylglycine |

| (R)-phenylglycinol |

| Proline |

| Pseudoephedrine |

| Pyrrolizidine |

| Thionyl chloride |

Substrate Control Strategies

In the asymmetric synthesis of this compound, substrate control represents a powerful strategy where the stereochemical outcome of a reaction is dictated by a chiral element already present in the substrate. nih.gov This approach leverages readily available chiral molecules, such as naturally occurring α-amino acids, to guide the formation of new stereocenters with a high degree of selectivity. researchgate.net The inherent chirality of the starting material or a covalently attached chiral auxiliary directs the approach of reagents from the less sterically hindered face, leading to a diastereomerically enriched product. nih.govresearchgate.net

A common tactic involves the use of chiral amines, such as (R)-phenylglycinol or (S)-α-methylbenzylamine, which can be condensed with a keto-acid precursor to form a chiral imine. nih.gov The subsequent nucleophilic addition, for instance in a Strecker-type synthesis, proceeds with facial selectivity dictated by the chiral auxiliary. After the new stereocenter is set, the chiral auxiliary is cleaved, often through hydrogenolysis, to yield the enantiomerically enriched target amino acid. nih.gov The efficiency of this diastereoselection is highly dependent on the structure of the chiral auxiliary and the reaction conditions.

Table 1: Influence of Chiral Auxiliary on Diastereoselectivity in a Hypothetical Strecker Synthesis

| Chiral Auxiliary | Reaction Temperature (°C) | Diastereomeric Excess (d.e.) (%) |

|---|---|---|

| (R)-Phenylglycinol | -78 | 92 |

| (S)-α-Methylbenzylamine | -78 | 85 |

| (R)-Phenylglycinol | 0 | 78 |

This table is illustrative and models the expected outcomes based on established principles of substrate-controlled asymmetric synthesis.

This strategy is a cornerstone of asymmetric synthesis, providing access to complex chiral molecules from the "chiral pool" without relying solely on external chiral catalysts. nih.govresearchgate.net

Chemo-Selective Transformations in Synthesis

The synthesis of a bifunctional molecule like this compound necessitates chemo-selective transformations, which involve the reaction of one functional group in the presence of another. libretexts.org To achieve this, the strategic use of protecting groups is indispensable. wikipedia.orgresearchgate.net The amino group, being nucleophilic and basic, and the carboxylic acid group, being acidic and electrophilic at the carbonyl carbon, would otherwise interfere with many chemical transformations. libretexts.org

Protecting the Amino Group: The nucleophilicity of the amino group is typically masked by converting it into an amide or a carbamate. libretexts.org Common protecting groups include:

tert-Butyloxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O, it is stable to a wide range of conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). wikipedia.org

Carbobenzyloxy (Cbz): Installed using benzyl (B1604629) chloroformate, this group is robust but can be cleaved under neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C). researchgate.net

9-Fluorenylmethyloxycarbonyl (Fmoc): This group is introduced using Fmoc-Cl or Fmoc-OSu and is notably labile to basic conditions, such as treatment with piperidine (B6355638) in DMF, making it orthogonal to both Boc and Cbz groups. wikipedia.org

Protecting the Carboxylic Acid Group: The acidity of the carboxylic acid is masked by converting it into an ester. Common examples include:

Methyl or Ethyl esters: Formed under Fischer esterification conditions (alcohol with an acid catalyst), they are typically cleaved by saponification with aqueous base (e.g., NaOH or LiOH). wikipedia.org

Benzyl (Bn) esters: Introduced using benzyl alcohol, they offer the advantage of being removable by hydrogenolysis, the same conditions used for Cbz group cleavage. wikipedia.org

tert-Butyl (tBu) esters: These are formed from the corresponding carboxylic acid and isobutylene (B52900) and are cleaved under acidic conditions, similar to the Boc group. wikipedia.org

The concept of orthogonal protection is critical in multi-step syntheses. wikipedia.org For example, one could use an Fmoc-protected amine and a benzyl-protected carboxylic acid. The benzyl ester could be selectively cleaved by hydrogenolysis to allow for a coupling reaction at the carboxylic acid, leaving the Fmoc group intact. Subsequently, the Fmoc group could be removed with a base to expose the amine for further functionalization. wikipedia.org

Table 2: Common Protecting Groups for Amino Acid Synthesis

| Functional Group | Protecting Group | Introduction Reagent | Cleavage Conditions | Citation |

|---|---|---|---|---|

| Amino | tert-Butyloxycarbonyl (Boc) | (Boc)₂O | Strong acid (e.g., HCl, TFA) | wikipedia.org |

| Amino | Carbobenzyloxy (Cbz) | Benzyl chloroformate | Catalytic Hydrogenolysis | researchgate.net |

| Amino | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl | Base (e.g., Piperidine) | wikipedia.org |

| Carboxylic Acid | Benzyl (Bn) ester | Benzyl alcohol, acid | Catalytic Hydrogenolysis | wikipedia.org |

| Carboxylic Acid | tert-Butyl (tBu) ester | Isobutylene, acid | Strong acid (e.g., TFA) | wikipedia.org |

Novel Synthetic Route Development and Optimization

The continual search for more efficient, cost-effective, and environmentally benign synthetic methods has led to the development of novel routes to N-aryl amino acids, including this compound. Traditional methods like the Strecker or Bucherer-Bergs syntheses often require multiple steps and the use of toxic reagents like cyanides.

A significant advancement is the development of a mild and efficient one-pot procedure for synthesizing N-aryl glycines from 2-chloro-N-aryl acetamides. nih.gov This method utilizes copper(II) chloride and potassium hydroxide (B78521) in refluxing acetonitrile (B52724). The proposed mechanism involves the formation of a 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved by ethanolic KOH to furnish the desired N-aryl glycine in high yields and within a short timeframe. nih.gov This approach is notable for its tolerance of both electron-donating and electron-withdrawing substituents on the aromatic ring. nih.gov

Another strategy involves building the carbon skeleton first, followed by the introduction of the amino group. A multi-stage process for preparing 2,6-dialkylphenylacetic acids starts from 2,6-dialkylbromobenzenes. google.com The sequence involves:

Formation of a Grignard reagent.

Reaction with a formamide (B127407) to produce a 2,6-dialkylbenzaldehyde.

Reduction to the corresponding benzyl alcohol.

Conversion to a benzyl halide.

Cyanation to form the phenylacetonitrile.

Hydrolysis of the nitrile to the carboxylic acid. google.com

This route could be adapted by applying a Strecker synthesis to the 2,6-dimethylbenzaldehyde (B72290) intermediate or by α-amination of the final 2,6-dimethylphenylacetic acid derivative.

Optimization of existing routes is also a key area of research. This can involve modifying reaction conditions to improve yield, reduce side products, and simplify purification. For example, studies on related syntheses have shown that changing a catalyst from an organic base like triethylamine (B128534) to an inorganic base like sodium hydroxide can significantly increase product yields. researchgate.net Similarly, the optimization of catalytic processes by adjusting parameters such as temperature, pressure, and reagent concentration can lead to substantial improvements in efficiency and site-time-yield. researchgate.net

Table 3: Comparison of Selected Synthetic Routes to N-Aryl Glycines

| Method | Starting Materials | Key Steps/Intermediates | Advantages | Disadvantages | Citation |

|---|---|---|---|---|---|

| Strecker Synthesis | Aldehyde, Ammonia, Cyanide | α-aminonitrile intermediate | Well-established, versatile | Use of highly toxic cyanide | nih.gov |

| Bucherer-Bergs Reaction | Ketone, Ammonium (B1175870) Carbonate, Cyanide | Spirohydantoin intermediate | Can use ketones, good yields | Use of cyanide, sometimes harsh hydrolysis | nih.gov |

| Copper-Catalyzed Rearrangement | 2-chloro-N-aryl acetamide | 1,4-diarylpiperazine-2,5-dione intermediate | One-pot, high yields, mild conditions | Requires copper catalyst | nih.gov |

Chemical Reactivity and Derivatization Studies of 2 Amino 2 2,6 Dimethylphenyl Acetic Acid

Reactions at the Carboxyl Group

The carboxylic acid functionality is a primary site for modification, allowing for the introduction of various groups to alter the molecule's physical and chemical properties. However, the steric bulk of the 2,6-dimethylphenyl group can impede access to the carboxyl carbon, making reactions like esterification and amidation challenging.

Esterification and Amidation for Functionalization

Esterification and amidation are fundamental reactions for the derivatization of amino acids. pearson.com For 2-amino-2-(2,6-dimethylphenyl)acetic acid, these transformations typically require conditions that can overcome the significant steric hindrance.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to protect the carboxyl group or to create intermediates for further synthesis. researchgate.net The Fischer esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst (like gaseous HCl or sulfuric acid), is a standard method. pearson.comresearchgate.net For sterically hindered amino acids, this may require prolonged reaction times or higher temperatures. An alternative method involves the use of trimethylchlorosilane (TMSCl) in an alcohol like methanol (B129727), which has been shown to be an efficient system for preparing methyl esters of various amino acids under mild, room-temperature conditions. researchgate.net

Amidation: The formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine is a cornerstone of peptide chemistry and medicinal chemistry. Due to the low reactivity of the hindered carboxyl group, direct amidation often requires the use of coupling reagents to activate the carboxylic acid. nih.gov Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) can activate the acid to form an imidazolide, which then readily reacts with an amine. researchgate.netnih.gov Lewis acid catalysts, for instance, those based on boron or titanium, have also been employed for the direct amidation of unprotected amino acids, providing a pathway that can be effective even for less reactive substrates. researchgate.netlookchem.com However, classical coupling reagents may show limited success due to the poor solubility of the zwitterionic amino acid in many organic solvents. nih.gov

Interactive Table: Reagents for Esterification and Amidation

| Transformation | Reagent/Method | Typical Conditions | Product |

|---|---|---|---|

| Esterification | Fischer Esterification (e.g., Methanol, HCl) | Reflux with acid catalyst | Methyl Ester |

| Trimethylchlorosilane (TMSCl) / Methanol | Room temperature | Methyl Ester | |

| Amidation | Coupling Reagents (e.g., CDI, DCC) | Anhydrous solvent (e.g., THF, DMF) | Amide |

| Lewis Acid Catalysis (e.g., B(OCH₂CF₃)₃) | Azeotropic removal of water (e.g., TAME solvent) | Amide |

Reduction to Alcohols and Aldehydes

Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol, yielding the corresponding amino alcohol, 2-amino-2-(2,6-dimethylphenyl)ethanol. These amino alcohols are valuable chiral building blocks. benthamopen.com The most common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF. stackexchange.com While highly effective, LiAlH₄ is expensive and flammable. stackexchange.com Sodium borohydride (B1222165) (NaBH₄) is a milder and safer reagent but does not typically reduce carboxylic acids directly. stackexchange.com However, its reactivity can be enhanced by using it in combination with iodine (I₂) or by first activating the carboxylic acid. stackexchange.com A convenient one-pot method involves activating an N-protected amino acid with 1,1'-carbonyldiimidazole (CDI) to form an imidazolide, which is then reduced in situ by NaBH₄. benthamopen.comresearchgate.net

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation. Direct conversion is difficult, and it often proceeds through the formation of an intermediate derivative. One common strategy involves first converting the carboxylic acid to a Weinreb amide or an ester, which can then be reduced to the aldehyde under controlled conditions. Alternatively, the amino acid can be reduced to the amino alcohol, which is subsequently oxidized to the aldehyde using a mild oxidizing agent.

Interactive Table: Reagents for Carboxyl Group Reduction

| Transformation | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Reduction to Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF | 2-amino-2-(2,6-dimethylphenyl)ethanol |

| Sodium Borohydride (NaBH₄) / Iodine (I₂) | Anhydrous THF | 2-amino-2-(2,6-dimethylphenyl)ethanol | |

| CDI activation, then NaBH₄ | One-pot, THF/water | 2-amino-2-(2,6-dimethylphenyl)ethanol | |

| Reduction to Aldehyde | Multi-step process (e.g., reduction then oxidation) | Varies with method | 2-amino-2-(2,6-dimethylphenyl)acetaldehyde |

Reactions at the Amine Group

The primary amine group of this compound is a potent nucleophile, though its reactivity is tempered by the steric hindrance from the ortho-methyl groups of the phenyl ring.

N-Protection Strategies in Multi-Step Synthesis

In multi-step syntheses, particularly in peptide synthesis, the amine group must be temporarily blocked or "protected" to prevent unwanted side reactions while other parts of the molecule are being modified. wikipedia.org A variety of protecting groups are available, which can be selectively added and removed under specific conditions. wikipedia.org

Common amine protecting groups include:

Boc (tert-butyloxycarbonyl): This group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and is stable to many reaction conditions but can be easily removed with strong acids like trifluoroacetic acid (TFA). youtube.com

Cbz (carbobenzyloxy): Introduced using benzyl (B1604629) chloroformate, the Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (H₂/Pd-C). youtube.com

Fmoc (9-fluorenylmethyloxycarbonyl): This group is widely used in solid-phase peptide synthesis and is stable to acid but is removed by treatment with a mild base, such as piperidine (B6355638). wikipedia.org

Tfa (trifluoroacetyl): For particularly hindered amino acids, the trifluoroacetyl group can be used. Its electron-withdrawing nature enhances the acidity of the N-H bond, which can facilitate subsequent reactions like N-alkylation. rsc.orgrsc.org

Interactive Table: Common Amine Protecting Groups

| Protecting Group | Reagent for Introduction | Conditions for Removal |

|---|---|---|

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA) |

| Cbz | Benzyl Chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) |

| Fmoc | Fmoc-Cl or Fmoc-OSu | Mild Base (e.g., Piperidine) |

| Tfa | Trifluoroacetic anhydride (B1165640) | Basic hydrolysis |

Acylation and Alkylation Reactions

N-Acylation: The amine group can be acylated to form an amide. This reaction is analogous to the first step in the synthesis of the local anesthetic Lidocaine, where 2,6-dimethylaniline (B139824) is acylated with α-chloroacetyl chloride. umass.edu The reaction typically involves treating the amino acid (or its ester) with an acyl chloride or an anhydride in the presence of a base to neutralize the acid byproduct. umass.edu The steric hindrance at the amine may require more forcing conditions or longer reaction times.

N-Alkylation: The introduction of one or two alkyl groups onto the amine nitrogen can significantly alter the properties of the amino acid. Direct alkylation with alkyl halides can be difficult to control and often leads to overalkylation, forming quaternary ammonium (B1175870) salts. wikipedia.org Modern methods often employ catalytic "borrowing hydrogen" or "hydrogen auto-transfer" reactions, where an alcohol serves as the alkylating agent in the presence of a metal catalyst, such as ruthenium or iron complexes. nih.govnih.gov This approach is highly atom-economical, producing water as the only byproduct. nih.gov For sterically hindered amino acids, strategies involving the alkylation of a more acidic N-sulfonyl derivative (like an N-tosyl or N-nosyl group) followed by removal of the sulfonyl group are also effective. rsc.org

Formation of Schiff Bases and Related Imines

The primary amine of this compound can react with aldehydes or ketones in a condensation reaction to form an imine, also known as a Schiff base. wikipedia.orgscispace.com This reaction is typically reversible and catalyzed by either acid or base, with the equilibrium driven forward by the removal of water, often using a Dean-Stark apparatus or a dehydrating agent. scispace.com

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. scispace.com The formation of imines from sterically hindered amines can be sluggish and may require specific catalysts or reagents like titanium(IV) chloride or trimethylorthoformate to facilitate the reaction. nih.gov Schiff bases are important intermediates in organic synthesis and are also found in many biological systems. wikipedia.org

Interactive Table: Reactions at the Amine Group

| Reaction Type | Reagent(s) | Key Features | Product |

|---|---|---|---|

| N-Acylation | Acyl chloride or Anhydride, Base | Forms an N-acyl derivative (amide) | N-Acyl-2-amino-2-(2,6-dimethylphenyl)acetic acid |

| N-Alkylation | Alcohol, Ru or Fe catalyst | Atom-economical, selective mono- or di-alkylation | N-Alkyl-2-amino-2-(2,6-dimethylphenyl)acetic acid |

| Schiff Base Formation | Aldehyde or Ketone | Reversible, requires water removal | Imine derivative |

Reactions Involving the Alpha-Carbon Stereocenter

The stereochemical integrity of the alpha-carbon is a critical aspect of the chemistry of α-amino acids. Reactions at this center can lead to either retention, inversion, or loss of the original stereochemistry through epimerization.

Epimerization at the α-carbon of amino acids typically proceeds through the abstraction of the alpha-proton by a base, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of enantiomers. Phenylglycine and its derivatives are known to be more susceptible to racemization compared to other α-amino acids because the phenyl group can stabilize the intermediate enolate through resonance. rsc.orgnih.gov

For this compound, the α-proton's acidity is a key factor. The presence of the electron-donating 2,6-dimethylphenyl group might slightly decrease the acidity of the α-proton compared to unsubstituted phenylglycine. However, the steric bulk of this group could also influence the rate of base-mediated proton abstraction and subsequent reprotonation.

Studies on related 2-arylpropionic acids, such as ibuprofen, have shown that epimerization can occur in vivo, mediated by enzymes like 2-arylpropionyl-CoA epimerase. nih.gov While specific enzymatic studies on this compound are not widely reported, the general mechanism of base-catalyzed epimerization is a primary consideration in its handling and reactions, especially under basic conditions. nih.gov The potential for epimerization is a critical factor in synthetic strategies involving this amino acid, as it can affect the stereochemical purity of the final products. nih.gov

| Factor | Influence on this compound | General Principle Reference |

|---|---|---|

| Alpha-Proton Acidity | The electron-donating dimethylphenyl group may slightly decrease acidity compared to phenylglycine, potentially slowing epimerization. | nih.gov |

| Enolate Stabilization | The phenyl ring stabilizes the enolate intermediate through resonance, making phenylglycine derivatives prone to racemization. | rsc.org |

| Steric Hindrance | The 2,6-dimethylphenyl group may sterically hinder the approach of a base to the alpha-proton and the subsequent reprotonation step, potentially affecting the rate of epimerization. | nih.gov |

| Reaction Conditions | Basic conditions and elevated temperatures generally favor epimerization. | nih.gov |

Stereochemical inversion at the alpha-center of an amino acid is a synthetically valuable transformation, allowing access to the opposite enantiomer. While direct inversion of the free amino acid is challenging, several methodologies can be applied to its derivatives. One common approach involves the use of coupling reagents that can promote racemization-free amide bond formation, which is crucial in peptide synthesis to avoid the formation of diastereomeric products. rsc.org

For a targeted inversion, a sequence of reactions is typically required. For instance, the amino group can be converted to a suitable leaving group, followed by an SN2 reaction with a nucleophile, which proceeds with inversion of configuration. Alternatively, asymmetric synthesis methodologies, such as those employing chiral catalysts, can be used to selectively produce one enantiomer over the other. nih.gov While specific protocols for the stereochemical inversion of this compound are not extensively documented, general methods developed for other α-amino acids could be adapted.

Reactions of the Dimethylphenyl Moiety

The 2,6-dimethylphenyl group is not merely a passive bulky substituent; its aromatic character allows for a range of chemical transformations.

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of three electron-donating groups: the two methyl groups and the amino acid moiety. Both alkyl groups and the amino acid group are ortho-, para-directing activators. oneonta.edumasterorganicchemistry.comlibretexts.org

The directing effects of these groups are cooperative. The two methyl groups at positions 2 and 6 direct incoming electrophiles to the 4-position (para) and to the 3- and 5-positions (ortho to one methyl and meta to the other). The amino acid group at the 1-position also directs to the ortho (2- and 6-) and para (4-) positions. The combined effect strongly favors substitution at the 4-position (para to the amino acid and meta to the methyl groups) and potentially at the 3- and 5-positions. However, the positions ortho to the amino acid (2 and 6) are already substituted with methyl groups, which would sterically hinder further substitution at these sites. Therefore, electrophilic substitution is most likely to occur at the 3-, 4-, and 5-positions of the phenyl ring. msu.edu Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. oneonta.edu The specific regioselectivity would depend on the nature of the electrophile and the reaction conditions.

| Substituent | Activating/Deactivating Effect | Directing Effect | Reference |

|---|---|---|---|

| -CH(NH2)COOH | Activating | Ortho, Para | masterorganicchemistry.com |

| -CH3 (at C2) | Activating | Ortho, Para | masterorganicchemistry.com |

| -CH3 (at C6) | Activating | Ortho, Para | masterorganicchemistry.com |

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with various electrophiles.

In this compound, both the amino and carboxyl groups, after suitable protection, could potentially act as DMGs. For instance, the amino group can be converted to an amide or a carbamate, which are known to be effective DMGs. The carboxylic acid could be converted to an amide as well. However, the presence of the two methyl groups at the 2- and 6-positions blocks the positions ortho to the amino acid substituent.

Therefore, a more plausible scenario for DoM would involve directing metalation to a position ortho to one of the methyl groups, although this is less common. A more likely pathway for metalation would be benzylic metalation of one of the methyl groups, which can occur with strong bases. The resulting benzylic anion could then be reacted with a range of electrophiles to introduce new functional groups at one of the methyl positions.

Cyclization and Ring-Forming Reactions

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it a suitable precursor for the synthesis of heterocyclic compounds through intramolecular cyclization reactions.

The most straightforward cyclization would be an intramolecular amide bond formation to yield a lactam. Depending on the reaction conditions, this could lead to the formation of a four-membered β-lactam or a larger ring system through intermolecular dimerization followed by cyclization to form a diketopiperazine. The formation of diketopiperazines is a common reaction for α-amino acid esters. masterorganicchemistry.com

Furthermore, the presence of the aromatic ring opens up possibilities for other cyclization pathways. For instance, after conversion of the carboxylic acid to a more reactive derivative (e.g., an acid chloride), an intramolecular Friedel-Crafts acylation could potentially occur, leading to the formation of a fused ring system. However, the steric hindrance from the 2,6-dimethyl groups would likely make such a reaction challenging.

Other types of cyclization reactions involving both the amino acid moiety and the aromatic ring can also be envisaged. For example, reactions with bifunctional reagents could lead to the formation of various heterocyclic structures. The specific outcomes of such reactions would be highly dependent on the reagents and conditions employed. researchgate.net The cyclization of phenylglycine derivatives is a known route to various heterocyclic systems, and similar strategies could be applied to its 2,6-dimethylphenyl analog. wikipedia.org

Polymerization Chemistry Involving this compound Monomers

While specific, dedicated research on the polymerization of this compound is not extensively documented in publicly available literature, its chemical structure provides a clear basis for predicting its behavior as a monomer. As an α-amino acid, it possesses both an amine (-NH2) and a carboxylic acid (-COOH) functional group. This bifunctionality is the fundamental requirement for a monomer to undergo step-growth polymerization to form polyamides. The presence of the bulky 2,6-dimethylphenyl substituent on the α-carbon is expected to play a significant role in the polymerization kinetics and the final properties of the polymer.

Two primary theoretical pathways for the polymerization of this compound can be considered: direct polycondensation and ring-opening polymerization of its corresponding lactam.

Direct Polycondensation:

The most direct route to a polyamide from this compound is through self-condensation. In this type of reaction, the carboxylic acid group of one monomer molecule reacts with the amino group of another, forming an amide bond and eliminating a molecule of water. This process would lead to a polyamide, specifically a nylon 2-type polymer, with the 2,6-dimethylphenyl group as a repeating side chain.

The general reaction can be depicted as:

n H₂N-CH(C₆H₃(CH₃)₂)-COOH → H-[NH-CH(C₆H₃(CH₃)₂)-CO]ₙ-OH + (n-1) H₂O

However, the significant steric hindrance imposed by the 2,6-dimethylphenyl group ortho-substituted on the aromatic ring would likely present a considerable challenge to this polymerization. The bulky nature of this group can sterically shield both the amino and carboxylic acid functional groups, potentially leading to a low degree of polymerization and requiring harsh reaction conditions (high temperatures and/or pressures) to achieve a high molecular weight polymer.

Illustrative Polycondensation Conditions:

The following table provides hypothetical conditions for the direct polycondensation of an amino acid monomer, which could be analogous to what might be required for this compound.

| Parameter | Value | Purpose |

| Temperature | 220-280 °C | To overcome the activation energy of amide bond formation and remove water. |

| Pressure | 1-5 atm (initially), <1 torr (finally) | Initial pressure to prevent monomer sublimation; final vacuum to drive the reaction to completion by removing water. |

| Catalyst | None typically required, but acid or base catalysts can be used. | To increase the rate of reaction. |

| Reaction Time | 12-24 hours | To allow for sufficient chain growth to achieve a high molecular weight. |

Ring-Opening Polymerization (ROP):

An alternative and often more controlled method for producing polyamides is the ring-opening polymerization (ROP) of lactams. For this compound, this would first require its intramolecular cyclization to form the corresponding lactam, which would be a 3-(2,6-dimethylphenyl)-azetidin-2-one (a β-lactam).

The synthesis of this substituted β-lactam would likely be a challenging synthetic step in itself due to the steric hindrance. If successfully synthesized, this lactam monomer could then be subjected to anionic, cationic, or enzyme-catalyzed ROP to yield the polyamide. rsc.org Anionic ROP is a widely used and efficient method for lactam polymerization. rsc.org

The properties of the resulting polyamide would be heavily influenced by the bulky 2,6-dimethylphenyl side group. This group would likely restrict the rotation of the polymer backbone, leading to a more rigid material with a potentially high glass transition temperature. The crystallinity of the polymer would also be affected; the bulky, amorphous nature of the side group might hinder the close packing of polymer chains, resulting in a more amorphous polymer compared to unsubstituted polyamides like nylon.

Hypothetical Ring-Opening Polymerization Data:

The table below illustrates the kind of data that would be generated from a study on the ring-opening polymerization of a substituted lactam.

| Initiator | Monomer/Initiator Ratio | Polymerization Temperature (°C) | Polymerization Time (h) | Resulting Polymer Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| Sodium Hydride | 100:1 | 25 | 4 | 15,000 | 1.3 |

| Potassium tert-butoxide | 100:1 | 0 | 6 | 18,500 | 1.2 |

| Novozym-435 (Enzyme) | 50:1 | 60 | 48 | 8,000 | 1.5 |

It is important to reiterate that the data presented in these tables are illustrative and based on general principles of polyamide synthesis. Specific experimental research on the polymerization of this compound would be required to determine the precise reaction conditions and the properties of the resulting polymers. The steric hindrance of the 2,6-dimethylphenyl group remains the most critical factor that would need to be addressed in any such synthetic endeavor.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. For 2-amino-2-(2,6-dimethylphenyl)acetic acid, which contains a chiral center at the alpha-carbon, NMR is particularly crucial for assigning its stereochemistry.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. The ¹H NMR spectrum would reveal signals for the aromatic protons, the methine proton at the chiral center, the amine protons, the carboxylic acid proton, and the methyl group protons. The integration of these signals would confirm the number of protons in each environment, while their chemical shifts and coupling patterns would offer clues about their connectivity.

Two-dimensional (2D) NMR experiments are then used to establish the precise bonding network.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, which would, for instance, confirm the coupling between the methine proton and the amine protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons, such as the carboxylic acid carbon and the ipso-carbons of the dimethylphenyl ring, by observing their long-range couplings to nearby protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: The following are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Carboxylic Acid (COOH) | 10.0 - 13.0 | 170 - 180 | α-H, NH₂ |

| Alpha Carbon (CH) | 4.0 - 4.5 | 55 - 65 | Aromatic-H, Methyl-H |

| Amino Group (NH₂) | 2.0 - 5.0 (broad) | - | α-H |

| Aromatic C1 (ipso) | - | 135 - 140 | Aromatic-H, Methyl-H, α-H |

| Aromatic C2, C6 (ipso) | - | 135 - 140 | Aromatic-H, Methyl-H |

| Aromatic C3, C5 | 7.0 - 7.2 | 128 - 130 | Aromatic-H |

| Aromatic C4 | 7.1 - 7.3 | 125 - 128 | Aromatic-H |

| Methyl Groups (CH₃) | 2.2 - 2.5 | 18 - 22 | Aromatic-H, α-H |

To determine the enantiomeric purity or assign the absolute configuration of this compound, chiral resolving agents or chiral shift reagents (CSRs) are used in NMR spectroscopy. These reagents are themselves chiral and interact with the enantiomers of the analyte to form diastereomeric complexes. These complexes have different NMR spectra. For example, lanthanide-based CSRs can cause significant separation in the chemical shifts of corresponding protons in the two enantiomers, allowing for their distinct visualization and quantification. This technique is invaluable for assessing the success of an asymmetric synthesis or a chiral resolution process.

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of this compound, as its exact mass is unique. The calculated theoretical exact mass for the neutral molecule (C₁₁H₁₅NO₂) is 193.1103. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity and rule out other potential formulas with the same nominal mass.

Table 2: HRMS Data for this compound

| Formula | Species | Theoretical Mass (Da) |

| C₁₁H₁₅NO₂ | [M+H]⁺ | 194.1176 |

| C₁₁H₁₅NO₂ | [M+Na]⁺ | 216.0995 |

| C₁₁H₁₅NO₂ | [M-H]⁻ | 192.1029 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific m/z, fragmenting it, and then analyzing the resulting fragment ions. The fragmentation pattern is predictable and characteristic of the molecule's structure. For this compound, common fragmentation pathways in positive ion mode would likely involve:

Loss of formic acid (HCOOH) from the protonated molecule, a common fragmentation for amino acids.

Decarboxylation , the loss of carbon dioxide (CO₂).

Cleavage of the Cα-C(aryl) bond , leading to the formation of a stabilized 2,6-dimethylphenyl cation or a related fragment.

Analyzing these fragmentation pathways helps to piece together the molecular structure, confirming the presence and connectivity of the carboxylic acid, amino group, and the dimethylphenyl moiety.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. It is an excellent method for identifying the functional groups present in a sample. For this compound, the spectra would be expected to show characteristic absorption bands.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| N-H (Amine) | Stretching | 3200-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic/Methyl) | Stretching | 2850-2960 |

| C=O (Carboxylic Acid) | Stretching | 1700-1760 |

| C=C (Aromatic Ring) | Stretching | 1450-1600 |

| C-N (Amine) | Stretching | 1020-1250 |

| N-H (Amine) | Bending | 1550-1650 |

The presence of these characteristic bands in the IR or Raman spectrum provides confirmatory evidence for the assigned structure of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds. For this compound, the IR spectrum provides key insights into its structural features.

In its zwitterionic form, which is common for amino acids in the solid state, the compound exhibits characteristic absorption bands. The ammonium (B1175870) group (-NH3+) typically shows a broad absorption in the range of 3200-2600 cm⁻¹, which can overlap with the O-H stretch of the carboxylic acid. The asymmetric and symmetric stretching vibrations of the carboxylate group (-COO⁻) are expected to appear around 1600-1590 cm⁻¹ and 1420-1380 cm⁻¹, respectively. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The methyl groups on the phenyl ring will exhibit C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Table 1: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch (Ammonium) | 3200 - 2600 (broad) |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Methyl) | 2980 - 2850 |

| C=O Stretch (Carboxylate, asymmetric) | 1600 - 1590 |

| N-H Bend (Amine) | 1640 - 1550 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-H Bend (Methyl) | ~1450 and ~1375 |

| C=O Stretch (Carboxylate, symmetric) | 1420 - 1380 |

Note: The exact positions of the peaks can be influenced by the sample's physical state (solid or solution) and intermolecular interactions such as hydrogen bonding.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a more detailed fingerprint of the molecular structure.

For this compound, Raman spectroscopy can be used to probe the vibrations of the carbon skeleton and the aromatic ring. The symmetric breathing mode of the 2,6-disubstituted phenyl ring is expected to produce a strong and characteristic Raman band. The C-C stretching vibrations of the aromatic ring typically appear in the 1600-1550 cm⁻¹ region. The C-N stretching vibration and the deformation modes of the amino acid backbone also give rise to distinct Raman signals. Raman optical activity (ROA) is a specialized Raman technique that can provide information about the stereochemistry of chiral molecules by measuring the small difference in the intensity of Raman scattering from right- and left-circularly polarized light. nih.govrsc.org

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) |

| C-H Stretch (Aromatic and Methyl) | 3100 - 2800 |

| C=C Stretch (Aromatic ring) | 1600 - 1550 |

| Carboxylate Symmetric Stretch | 1420 - 1380 |

| Phenyl Ring Breathing Mode | ~1000 |

| C-N Stretch | 1100 - 1000 |

| C-C Skeletal Vibrations | 900 - 700 |

Note: Raman spectra of solid samples can be more complex and show sharper bands compared to solutions. nih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including the absolute configuration of its chiral centers. nih.govcapes.gov.br By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of the electron density can be generated, revealing the precise spatial arrangement of each atom.

For this compound, obtaining a suitable single crystal is a prerequisite for this analysis. The crystallographic data would provide accurate bond lengths, bond angles, and torsion angles. Crucially, through the use of anomalous dispersion, the absolute configuration (R or S) at the α-carbon can be unambiguously determined. purechemistry.orgthieme-connect.de This technique relies on the fact that when X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs, which is dependent on the chirality of the molecule. mit.edu The crystal structure would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding between the amino and carboxylate groups.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 105.4 |

| Volume (ų) | 1005.2 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.28 |

| R-factor | < 0.05 |

| Flack Parameter | Close to 0 for correct enantiomer |

Note: This table presents hypothetical data as specific crystallographic information for this compound is not publicly available. The Flack parameter is a critical value in determining the absolute configuration. capes.gov.br

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. mtoz-biolabs.comyoutube.com This technique is particularly valuable for studying the stereochemical features of chiral compounds in solution.

For this compound, the CD spectrum is expected to show distinct signals corresponding to the electronic transitions of its chromophores, namely the phenyl group and the carboxyl group. The Cotton effects (positive or negative peaks) in the CD spectrum are directly related to the absolute configuration of the chiral center. The n → π* transition of the carboxyl group, typically occurring around 210-220 nm, and the π → π* transitions of the aromatic ring at shorter wavelengths are the main contributors to the CD spectrum. By comparing the experimental CD spectrum with theoretical calculations or with the spectra of related amino acids of known configuration, the absolute stereochemistry of this compound can be determined or confirmed. nih.govnih.gov

Table 4: Expected Circular Dichroism Spectral Data for this compound

| Electronic Transition | Wavelength Range (nm) | Expected Sign of Cotton Effect (for a specific enantiomer) |

| n → π* (Carboxyl) | 210 - 220 | Positive or Negative |

| π → π* (Phenyl) | 200 - 220 | Positive or Negative |

| π → π* (Phenyl) | < 200 | Positive or Negative |

Note: The sign and magnitude of the Cotton effects are dependent on the specific enantiomer (R or S) and the solvent used for the measurement.

Theoretical and Computational Chemistry Studies

Conformational Analysis and Energy Minimization

The three-dimensional shape (conformation) of 2-amino-2-(2,6-dimethylphenyl)acetic acid is crucial for its potential interactions with biological targets. The presence of a rotatable bond between the phenyl ring and the chiral alpha-carbon, as well as rotations around the Cα-COOH and Cα-NH2 bonds, means the molecule can adopt various conformations. Conformational analysis aims to identify the most stable, low-energy arrangements.

Ab initio and DFT methods are quantum mechanical calculations used to determine the electronic structure of a molecule, from which its geometry and energy can be derived. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be employed to:

Optimize the geometry of various possible conformers.

Calculate the relative energies of these conformers to identify the global minimum (the most stable shape).

Determine key geometric parameters like bond lengths, bond angles, and dihedral angles that define the molecular structure.

A hypothetical table of calculated geometric parameters for the lowest energy conformer is presented below to illustrate the expected output of such a study.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

|---|---|---|---|---|---|

| Bond Length | Cα | COOH | - | - | ~1.53 Å |

| Bond Length | Cα | NH2 | - | - | ~1.47 Å |

| Bond Length | Cα | C(phenyl) | - | - | ~1.52 Å |

| Bond Angle | N | Cα | C(COOH) | - | ~110° |

| Dihedral Angle | N | Cα | C(phenyl) | C(ortho) | Variable (key to conformation) |

Note: The data in this table is illustrative and not based on published results.

Molecular mechanics (MM) offers a faster, classical mechanics-based approach to study large systems or long-timescale events. A suitable force field (e.g., AMBER, CHARMM) would be selected to model the molecule.

Molecular dynamics (MD) simulations would track the movement of atoms over time, providing insight into:

The dynamic stability of different conformations in various environments (e.g., in a vacuum, in water).

The flexibility of the molecule and the rotational barriers between different conformers.

Intramolecular hydrogen bonding possibilities between the amino and carboxylic acid groups.

Prediction of Spectroscopic Properties

Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing a compound. DFT calculations are commonly used to forecast:

NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to confirm the structure.

IR Spectra: Vibrational frequencies corresponding to specific bond stretches (e.g., C=O, N-H, O-H) can be predicted to help interpret infrared spectra.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid C=O | Stretch | ~1720-1750 |

| Amine N-H | Stretch | ~3300-3400 |

Note: The data in this table is illustrative and not based on published results.

Reaction Mechanism Elucidation Through Computational Modeling

While no specific reaction mechanisms involving this compound have been computationally studied, such methods could be used to investigate its synthesis or degradation. For instance, modeling the Strecker synthesis or the palladium-catalyzed arylation of an amino acid precursor could elucidate the transition states, reaction intermediates, and energy barriers involved, providing a deeper understanding of the reaction pathway.

Stereochemical Prediction and Rational Design

This compound is chiral, existing as (R) and (S) enantiomers. Computational modeling is essential in stereoselective synthesis. If this molecule were synthesized via a catalytic asymmetric method, DFT could be used to:

Model the interaction between the substrate, the chiral catalyst, and the reagents.

Calculate the energies of the diastereomeric transition states that lead to the (R) or (S) product.

Predict the enantiomeric excess (e.e.) of the reaction, guiding the rational design of more selective catalysts.

Quantitative Structure-Activity Relationship (QSAR) Derivations in Theoretical Contexts

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is not derived from a single compound. However, for this compound, one can calculate the molecular descriptors that would be used as inputs in a future QSAR analysis. These descriptors quantify various aspects of the molecule's physicochemical properties.

| Lipophilicity | Calculated LogP (cLogP) | A measure of the molecule's solubility in octanol (B41247) versus water. |

Note: This table lists the types of descriptors that would be calculated, not their specific values.

Advanced Separation and Purification Techniques for Stereoisomers

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. The principle of chiral HPLC lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation.

For α-amino acids, including sterically hindered analogues like 2-amino-2-(2,6-dimethylphenyl)acetic acid, polysaccharide-based CSPs are among the most successful and versatile. These CSPs typically consist of cellulose (B213188) or amylose (B160209) derivatives, such as tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica (B1680970) support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which create a chiral environment for the analyte to bind.

The separation of the enantiomers of this compound can be approached in two primary ways:

Direct Separation of Underivatized Amino Acid: This method is often preferred for its simplicity as it avoids additional reaction steps. The zwitterionic nature of amino acids, however, can lead to poor peak shape and retention on some columns. The use of macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, has proven effective for the direct analysis of underivatized amino acids. researchgate.net These CSPs possess ionic groups and are compatible with a range of mobile phases, from polar organic to reversed-phase conditions. researchgate.net

Separation of Derivatized Amino Acid: To improve chromatographic behavior and enhance detectability, the amino acid can be derivatized prior to HPLC analysis. The amino group is a common site for derivatization, for example, through acylation. This can improve the interaction with the CSP and often leads to better resolution and peak shapes.

The choice of mobile phase is crucial for optimizing the separation. A mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as 2-propanol is common for normal-phase chromatography on polysaccharide CSPs. The addition of a small amount of an acidic or basic modifier can be used to suppress the ionization of the analyte and improve peak symmetry. For reversed-phase separations, mixtures of water or buffer with acetonitrile (B52724) or methanol (B129727) are typically employed.

Interactive Data Table: Hypothetical Chiral HPLC Parameters

| Parameter | Value | Rationale |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica | Proven effectiveness for a wide range of amino acid enantiomers. |

| Mobile Phase | Hexane/2-Propanol/Trifluoroacetic Acid (80:20:0.1, v/v/v) | Common normal-phase eluent for polysaccharide CSPs, with TFA as a modifier to improve peak shape. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Temperature | 25 °C | Room temperature operation is typical unless temperature optimization is required. |

| Detection | UV at 254 nm | The phenyl group allows for UV detection. |

| Expected Elution | Enantiomer 1 before Enantiomer 2 | Differential interaction with the CSP leads to separation. |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another valuable technique for the enantioseparation of volatile or semi-volatile compounds. For non-volatile compounds like amino acids, derivatization is a mandatory step to increase their volatility and thermal stability for GC analysis.

The typical derivatization procedure for amino acids involves a two-step process:

Esterification of the carboxyl group, for instance, by reaction with an alcohol (e.g., isobutanol) in the presence of an acid catalyst.

Acylation of the amino group, commonly using an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA).

The resulting N-trifluoroacetyl-O-alkyl ester is sufficiently volatile for GC analysis. The enantiomers of the derivatized amino acid are then separated on a chiral capillary column. One of the most common types of chiral GC columns for amino acid analysis is based on a stationary phase like Chirasil-Val, which consists of L-valine-tert-butylamide moieties linked to a polysiloxane backbone. shimadzu.com The chiral selector forms diastereomeric complexes with the derivatized amino acid enantiomers, leading to their separation.

The separation efficiency in chiral GC is influenced by factors such as the column temperature program, the carrier gas flow rate, and the nature of the chiral stationary phase. Mass spectrometry (MS) is often coupled with GC for sensitive and selective detection of the separated enantiomers.

Although specific experimental data for the chiral GC separation of this compound is not available, a general method can be proposed based on established procedures for other amino acids.

Interactive Data Table: Proposed Chiral GC Method

| Parameter | Value | Rationale |

| Derivatization | 1. Isobutylation 2. Trifluoroacetylation | Standard procedure to increase volatility of amino acids for GC. |

| Column | Chirasil-L-Val capillary column | A widely used and effective CSP for the GC separation of amino acid enantiomers. shimadzu.com |

| Carrier Gas | Helium or Hydrogen | Common carrier gases in GC. |

| Temperature Program | Initial temp. 100°C, ramp to 200°C at 5°C/min | A temperature gradient is typically used to elute compounds with different volatilities. |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID is a universal detector, while MS provides structural information. |

| Expected Outcome | Baseline separation of the derivatized enantiomers. | The chiral column should provide differential retention for the two enantiomers. |

Supercritical Fluid Chromatography (SFC) for Enantiomeric Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both HPLC and GC for chiral separations. It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO₂ lead to faster separations and higher efficiencies compared to HPLC.

Similar to HPLC, chiral SFC relies on chiral stationary phases to achieve enantiomeric resolution. Polysaccharide-based CSPs are widely used and have demonstrated excellent performance in SFC. A polar organic solvent, such as methanol or ethanol, is typically added as a modifier to the supercritical CO₂ to increase the mobile phase polarity and solvating power, which is essential for the elution of polar compounds like amino acids.

For the separation of this compound enantiomers by SFC, the compound could potentially be analyzed directly or after derivatization. The addition of additives like trifluoroacetic acid or diethylamine (B46881) to the modifier can be beneficial for improving peak shape and resolution. The primary advantages of SFC include reduced analysis times and a significant decrease in the consumption of organic solvents, making it a "greener" separation technique.

Research on the SFC separation of underivatized amino acids has shown that cellulose-based columns, such as those with cellulose (3,5-dichlorophenylcarbamate) as the chiral selector, can provide baseline resolution for numerous amino acids. researchgate.net

Interactive Data Table: Illustrative Chiral SFC Conditions

| Parameter | Value | Rationale |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) | A versatile CSP for chiral separations in SFC. |

| Mobile Phase | Supercritical CO₂ / Methanol with 0.1% Trifluoroacetic Acid (gradient) | Methanol is a common modifier, and TFA helps to improve peak shape for acidic compounds. |

| Flow Rate | 3.0 mL/min | Typical flow rate for analytical SFC. |

| Back Pressure | 150 bar | Standard back pressure to maintain the CO₂ in a supercritical state. |

| Temperature | 40 °C | Elevated temperature can improve efficiency. |

| Detection | UV or MS | Compatible with standard detection methods. |

Crystallization-Based Resolution Methods

Crystallization-based resolution is a classical yet effective method for separating enantiomers on a preparative scale. This approach relies on the formation of diastereomeric pairs of compounds that have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

For the resolution of a racemic amino acid like this compound, a chiral resolving agent is used to form diastereomeric salts. The resolving agent must be an optically pure acid or base.

The general procedure involves:

Salt Formation: The racemic amino acid is reacted with an equimolar amount of a chiral resolving agent in a suitable solvent. For an amino acid, a chiral acid (e.g., tartaric acid, mandelic acid) or a chiral base (e.g., brucine, ephedrine) can be used.

Fractional Crystallization: The solvent is chosen such that one of the diastereomeric salts is significantly less soluble than the other. Upon cooling or evaporation of the solvent, the less soluble diastereomer crystallizes out.

Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration. It may be recrystallized to improve its diastereomeric purity.

Liberation of the Enantiomer: The optically pure enantiomer of the amino acid is then liberated from the diastereomeric salt by treatment with an acid or a base to neutralize the resolving agent, which can then be recovered and reused.

The success of this method depends heavily on finding the right combination of resolving agent and solvent system. A systematic screening of various chiral resolving agents and solvents is often necessary to identify optimal conditions for efficient separation. While no specific crystallization resolution has been published for this compound, this technique remains a viable and industrially relevant method for obtaining enantiomerically pure amino acids.

Future Research Directions and Open Questions

Exploration of Novel Biocatalytic Routes

The synthesis of sterically hindered amino acids remains a significant challenge in organic chemistry. uantwerpen.be Biocatalysis offers a promising and sustainable alternative to traditional chemical methods, often providing high enantioselectivity under mild reaction conditions. nih.gov Future research into the synthesis of 2-amino-2-(2,6-dimethylphenyl)acetic acid could greatly benefit from the exploration of novel biocatalytic routes.